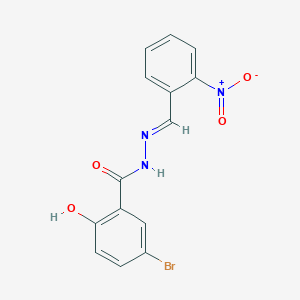

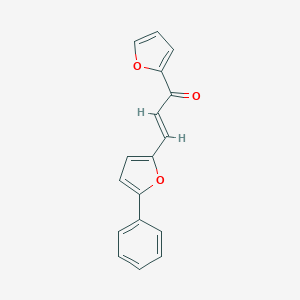

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide, commonly known as BBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBH is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 401.27 g/mol.

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition

(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide: has been investigated as a tyrosinase inhibitor. Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, this compound can potentially address hyperpigmentation disorders, skin-whitening treatments, and even contribute to the cosmetic industry .

Crystal Structure Studies

The crystal structure of hydrazone compounds, including (E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide , has attracted scientific attention. Understanding its three-dimensional arrangement can provide insights into its reactivity, stability, and interactions with other molecules .

Nonlinear Optical Properties

Organic single crystals of this compound have been grown, and their nonlinear optical properties have been investigated. These properties are essential for applications in optoelectronics, photonics, and laser technology .

Wirkmechanismus

Target of Action

Similar compounds based on vaniline and benzylidenehydrazine structure have been evaluated as tyrosinase inhibitors . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .

Mode of Action

It’s suggested that similar compounds inhibit tyrosinase through uncompetitive inhibition . This means the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The compound likely affects the melanin biosynthesis pathway by inhibiting tyrosinase, a key enzyme in this pathway . By inhibiting tyrosinase, the compound could potentially reduce the production of melanin, which could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders .

Pharmacokinetics

The compound’s molecular properties such as its molecular formula, complexity, rotatable bond count, hydrogen bond donor and acceptor counts, and topological polar surface area, which can influence its pharmacokinetic properties, are provided .

Result of Action

The result of the compound’s action would likely be a reduction in melanin production due to the inhibition of tyrosinase . This could potentially lighten skin color and could be beneficial in treating hyperpigmentation disorders .

Action Environment

For instance, the rate of enzymatic hyperpigmentation depends on the concentration of phenolic substrates, oxygen, reactive oxygen and nitrogen species, pH, temperature and tyrosinase .

Eigenschaften

IUPAC Name |

5-bromo-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYFEPLGEPGMJO-LZYBPNLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)

![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)